molecular formula C23H27N B035027 Butenafine CAS No. 101828-21-1

Butenafine

Cat. No. B035027
Key on ui cas rn: 101828-21-1
M. Wt: 317.5 g/mol
InChI Key: ABJKWBDEJIDSJZ-UHFFFAOYSA-N
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Patent
US04822822

Procedure details

N-methyl-1-naphthylmethylamine hydrochloride (2.1 g; 0.01 mole) was dissolved in 50 ml of dry dimethylformamide, and 3.71 g (0.035 mole) of anhydrous sodium carbonate was added. The mixture was stirred at room temperature, and 2.49 g (0.011 mole) of p-t-butylbenzyl bromide was added. The mixture was reacted at 30° to 40° C. for 5 hours. Ice water was added to the reaction mixture, and the mixture was extracted with toluene. The organic layer was washed with water, and toluene was evaporated. The residue was chromatographed on a silica gel column, and eluted with 5% ethyl acetate/n-hexane. The eluate was concentrated to give 2.98 g (yield 94%) of an oily substance.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step Two
Quantity
2.49 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:21]([C:25]1[CH:32]=[CH:31][C:28]([CH2:29]Br)=[CH:27][CH:26]=1)([CH3:24])([CH3:23])[CH3:22]>CN(C)C=O>[CH3:2][N:3]([CH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)[CH2:29][C:28]1[CH:31]=[CH:32][C:25]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:26][CH:27]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
Cl.CNCC1=CC=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
2.49 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CBr)C=C1
Step Four
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 30° to 40° C. for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with water, and toluene
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with 5% ethyl acetate/n-hexane
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 2.98 g (yield 94%) of an oily substance

Outcomes

Product
Name
Type
Smiles
CN(CC1=CC=C(C=C1)C(C)(C)C)CC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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